Cas no 5877-16-7 (2-(1-phenylsulfanylpropan-2-ylamino)ethanol)

2-(1-phenylsulfanylpropan-2-ylamino)ethanol structure
5877-16-7 structure
Product Name:2-(1-phenylsulfanylpropan-2-ylamino)ethanol
CAS No:5877-16-7
MF:C11H17NOS
MW:211.323781728745
CID:949000
PubChem ID:22171
Update Time:2025-04-19

2-(1-phenylsulfanylpropan-2-ylamino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-phenylsulfanylpropan-2-ylamino)ethanol
    • 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol
    • 2-[[1-Methyl-2-(phenylthio)ethyl]amino]ethanol
    • AC1L2JUZ
    • BRN 3050471
    • Diethylamine, 2'-hydroxy-1-methyl-2-phenylthio-
    • ETHANOL, 2-((1-METHYL-2-(PHENYLTHIO)ETHYL)AMINO)-
    • Ethanol, 2-[[1-methyl-2-(phenylthio)ethyl]amino]-
    • N-(Phenylmercaptoisopropyl)-2-hydroxy-aethylamin
    • NSC220064
    • WLN: Q2MY1&1SR
    • NSC-220064
    • NSC 220064
    • 4-06-00-01552 (Beilstein Handbook Reference)
    • 5877-16-7
    • Inchi: 1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
    • InChI Key: ANSUFFQBQSMRFA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)CC(C)NCCO

Computed Properties

  • Exact Mass: 211.10321
  • Monoisotopic Mass: 211.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 32.26
  • LogP: 2.14000
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